![molecular formula C14H17N3O3S B1392449 tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate CAS No. 874801-60-2](/img/structure/B1392449.png)
tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Vue d'ensemble
Description
The compound “tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate” is a complex organic molecule. It is related to a class of compounds known as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines . These compounds have been studied for their potential use as inhibitors of mTOR kinase and PI3 kinase , which are enzymes involved in important cellular processes.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a pyrido[3,4-d]pyrimidine, which is a fused ring system containing two nitrogen atoms . Attached to this core are several other groups, including a tert-butyl group and a carboxylate ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structure. For example, it is likely to be a solid at room temperature, given its complex, multi-ring structure . Its solubility in various solvents would depend on the specific functional groups present in the molecule.Applications De Recherche Scientifique
mTOR Kinase Inhibitors
The compound is part of a class of compounds known as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds. These compounds have been used as mTOR kinase inhibitors . mTOR (mammalian target of rapamycin) is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
PI3 Kinase Inhibitors
These compounds, including the one , have also been used as PI3 kinase inhibitors . PI3K (Phosphoinositide 3-kinases) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 2-TERT-BUTYL-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE .
Pharmaceutical Research
The compound can be used in pharmaceutical research, particularly in the development of new drugs. Its properties, such as its ability to inhibit mTOR and PI3 kinases, make it a valuable compound in the research and development of new treatments for diseases such as cancer .
Biological Research
In biological research, the compound can be used to study the effects of inhibiting mTOR and PI3 kinases in cells. This can provide valuable insights into cellular processes and potentially lead to the discovery of new therapeutic targets .
Chemical Research
In chemical research, the compound can be used to study its properties and reactions with other compounds. This can lead to the development of new synthetic methods and the discovery of new compounds .
Mécanisme D'action
Target of Action
The primary target of this compound is the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers . This pathway plays a crucial role in cell survival and growth, making it a significant target for cancer therapeutics.
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt pathway . By doing so, it can potentially suppress the overactivation of this pathway, thereby inhibiting the uncontrolled growth and survival of cancer cells.
Biochemical Pathways
The affected pathway is the PI3K/Akt pathway . This pathway is crucial for many cellular functions, including cell growth and survival. When this pathway is inhibited, it can lead to the suppression of these functions, potentially leading to the death of cancer cells.
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth and survival due to the suppression of the PI3K/Akt pathway . This could potentially lead to the death of cancer cells, thereby reducing the size and spread of tumors.
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of oxygen in the environment can lead to the photooxidation of certain compounds . .
Orientations Futures
The future research directions for this compound could involve further exploration of its potential uses as a kinase inhibitor . This could include studies to better understand its mechanism of action, as well as preclinical and clinical trials to evaluate its efficacy and safety in treating various diseases.
Propriétés
IUPAC Name |
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZEGQEPZVPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678550 | |
| Record name | tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate | |
CAS RN |
874801-60-2 | |
| Record name | 1,1-Dimethylethyl 1,5,6,8-tetrahydro-4-oxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874801-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

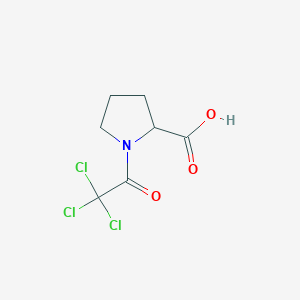
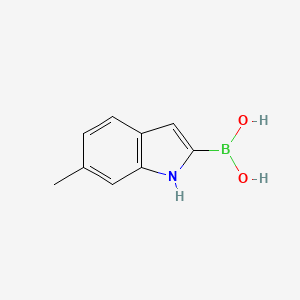
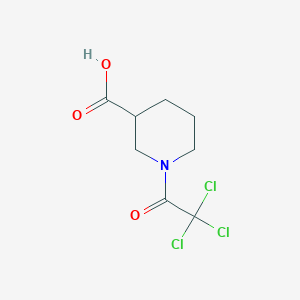

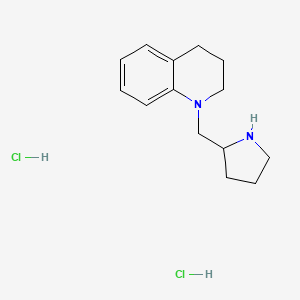
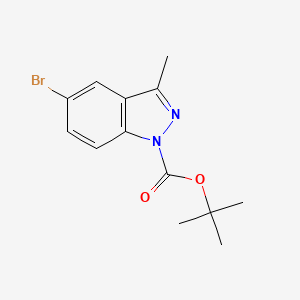
![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)
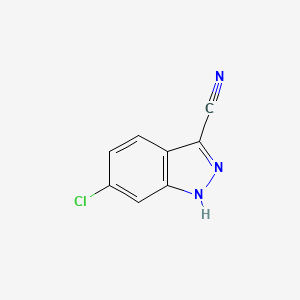

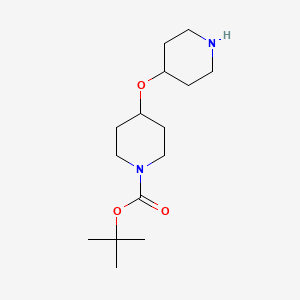

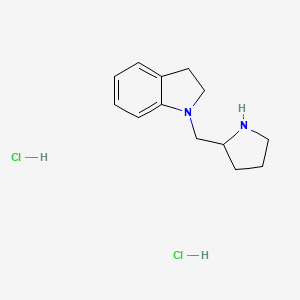
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)